molecular formula C11H14BrN5 B4419965 N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine

N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine

Cat. No.: B4419965
M. Wt: 296.17 g/mol
InChI Key: SOLRIIWXYHNTLK-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine is not well-documented. tetrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromobenzyl group may enhance the compound’s ability to bind to these targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-propyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-2-7-17-11(14-15-16-17)13-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLRIIWXYHNTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine
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Reactant of Route 5
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Reactant of Route 6
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N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine

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